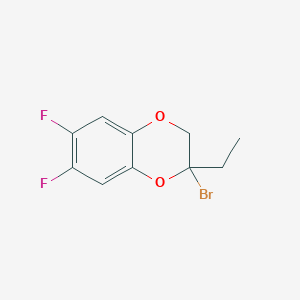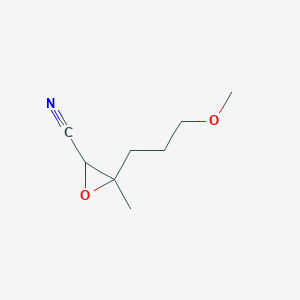![molecular formula C13H19NO3 B13238188 3-[4-(Propan-2-yl)cyclohexyl]-1,2-oxazole-4-carboxylic acid](/img/structure/B13238188.png)
3-[4-(Propan-2-yl)cyclohexyl]-1,2-oxazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(Propan-2-yl)cyclohexyl]-1,2-oxazole-4-carboxylic acid is a complex organic compound featuring a cyclohexyl ring substituted with a propan-2-yl group, an oxazole ring, and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Propan-2-yl)cyclohexyl]-1,2-oxazole-4-carboxylic acid typically involves multi-step organic reactionsSpecific reagents and catalysts, such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), are often used to facilitate these reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance production efficiency and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
3-[4-(Propan-2-yl)cyclohexyl]-1,2-oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylated derivatives, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
3-[4-(Propan-2-yl)cyclohexyl]-1,2-oxazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-[4-(Propan-2-yl)cyclohexyl]-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[4-(Propan-2-yl)cyclohexyl]acetic acid: Shares a similar cyclohexyl structure but differs in the functional groups attached.
(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl 4-amino-3-phenylbutanoate hydrochloride: Contains a cyclohexyl ring with different substituents and biological activity.
Uniqueness
3-[4-(Propan-2-yl)cyclohexyl]-1,2-oxazole-4-carboxylic acid is unique due to its combination of an oxazole ring and a cyclohexyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C13H19NO3 |
|---|---|
Poids moléculaire |
237.29 g/mol |
Nom IUPAC |
3-(4-propan-2-ylcyclohexyl)-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C13H19NO3/c1-8(2)9-3-5-10(6-4-9)12-11(13(15)16)7-17-14-12/h7-10H,3-6H2,1-2H3,(H,15,16) |
Clé InChI |
XYGAHGKITXGMEY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1CCC(CC1)C2=NOC=C2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


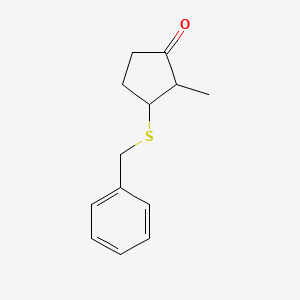
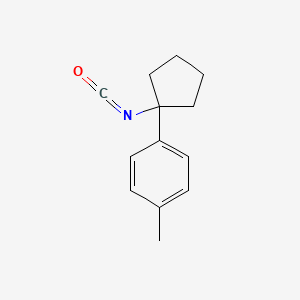
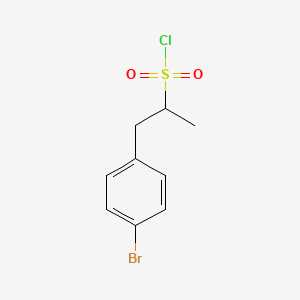
![3-{[(2-Methylpropyl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B13238143.png)
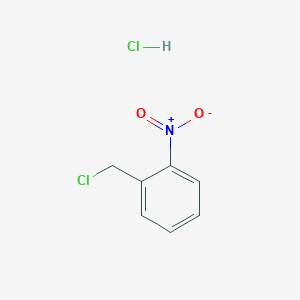
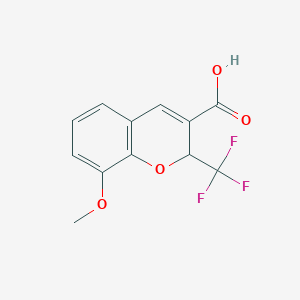
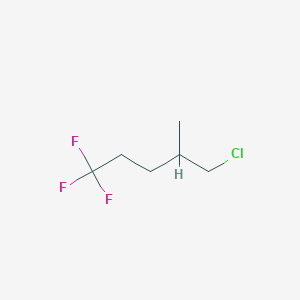
amine](/img/structure/B13238156.png)
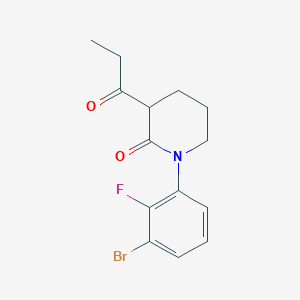
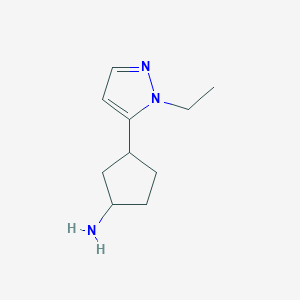
![6'-Methyl-3-oxaspiro[bicyclo[5.1.0]octane-4,4'-oxane]](/img/structure/B13238176.png)
